4-Methoxy-7-methylquinoline
Description
Significance of Quinoline (B57606) Scaffolds in Modern Chemical Research
The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) and a pyridine (B92270) ring, stands as a cornerstone in modern chemical research, particularly in medicinal chemistry. nih.govfrontiersin.org This "privileged scaffold" is a fundamental component in a myriad of compounds demonstrating a wide array of pharmacological activities. nih.govbohrium.com The historical significance of quinoline was cemented with the discovery of quinine, a naturally occurring antimalarial agent, which catalyzed extensive research into synthetic quinoline-based drugs. bohrium.comresearchgate.net
In contemporary drug discovery, quinoline derivatives are investigated for a vast spectrum of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic properties. nih.govbohrium.comorientjchem.org The mechanisms behind these activities are diverse, often involving the ability of the planar quinoline ring to intercalate with DNA, inhibit crucial enzymes like topoisomerases, or modulate key signaling pathways. orientjchem.orgdntb.gov.uarsc.org For instance, quinoline derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis in cancer models. nih.govbohrium.com
Beyond medicine, the unique chemical and photophysical properties of quinolines make them valuable in materials science. Their utility extends to the development of chemical sensors, organic light-emitting diodes (OLEDs), and fluorescent probes for biological imaging. rsc.org The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune its electronic and steric properties for specific applications. frontiersin.orgorientjchem.org This adaptability ensures that the quinoline scaffold remains a subject of intense and fruitful investigation. researchgate.net
Rationale for Investigating Substituted Quinoline Analogs, with Specific Emphasis on 4-Methoxy-7-methylquinoline
The specific analog, this compound, presents a compelling subject for investigation due to its unique substitution pattern.
The 4-Methoxy Group: The methoxy (B1213986) group (-OCH₃) at the 4-position is an electron-donating group. rsc.org Its presence can increase the electron density within the quinoline ring system, which may enhance binding interactions with biological targets. rsc.org Studies on other quinoline analogs have shown that a methoxy group can be crucial for activity. mdpi.com For example, in one study on PDE10A inhibitors, the 4-methoxy substituted analog demonstrated the highest binding affinity among the tested compounds. nih.gov
The 7-Methyl Group: The methyl group (-CH₃) at the 7-position is also electron-donating but primarily contributes to the molecule's steric bulk and lipophilicity (fat solubility). orientjchem.org The position and nature of substituents are critical; for example, the introduction of a methyl group at different positions can have varying impacts on biological potency. acs.org
The combination of these two substituents in this compound creates a distinct electronic and steric profile. Investigating this specific analog allows researchers to dissect the individual and synergistic contributions of these functional groups. This knowledge is not only valuable for understanding the potential of this compound itself but also informs the rational design of future quinoline-based compounds with tailored properties for therapeutic or material science applications. frontiersin.orgdntb.gov.ua
Overview of Current Academic Inquiry into the Chemical Utility and Biological Activity in Model Systems of this compound
Academic research into this compound explores its potential as both a synthetic building block and a biologically active agent. Its chemical utility stems from the reactivity of the quinoline core and its substituents, which can be further modified to create a library of new derivatives for screening. rsc.orgorganic-chemistry.org
While comprehensive data remains emergent, preliminary research in model systems has begun to outline the biological profile of this compound and structurally related compounds. Investigations into substituted quinolines are broad, covering activities from antimicrobial to anticancer effects in various laboratory settings. nih.govneuroquantology.com For instance, studies on similar quinoline structures, such as those with different substitutions at the 4 and 7 positions, have shown potent activity against various cancer cell lines and infectious microbes. neuroquantology.comnih.gov The specific combination of a 4-methoxy and 7-methyl group is of interest for its potential to modulate these activities.
The following table summarizes research findings for substituted quinoline analogs in various model systems, providing a context for the potential areas of investigation for this compound.
| Research Area | Model System | Observed Effect of Substituted Quinolines | Citation |
| Anticancer Activity | Human cancer cell lines (in vitro) | Certain substituted quinolines exhibit potent antiproliferative activity and can induce apoptosis. | bohrium.comneuroquantology.com |
| Antimicrobial Activity | Bacterial and fungal cultures (in vitro) | Quinoline-Schiff bases have shown significant antimicrobial activity against various strains. | researchgate.net |
| Enzyme Inhibition | Isolated enzyme assays (in vitro) | Specific quinoline derivatives act as potent inhibitors of enzymes like phosphodiesterases (PDEs). | nih.gov |
| Antimalarial Activity | Plasmodium falciparum cultures (in vitro) | 4(1H)-quinolone analogues show nanomolar efficacy against multidrug-resistant malaria strains. | acs.org |
These findings in related compounds underscore the rationale for the continued academic inquiry into this compound. Future research will likely focus on elucidating its specific mechanisms of action, expanding its biological evaluation in more complex models, and leveraging it as a scaffold for the synthesis of novel compounds with optimized activity.
Structure
3D Structure
Properties
CAS No. |
141813-06-1 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methoxy-7-methylquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9-10(7-8)12-6-5-11(9)13-2/h3-7H,1-2H3 |
InChI Key |
GLUHCNQUUKDDIG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=CC(=C2C=C1)OC |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1)OC |
Synonyms |
4-METHOXY-7-METHYLQUINOLINE |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Methoxy 7 Methylquinoline
Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Core
The synthesis of the quinoline ring system has been a subject of intense study for over a century, leading to the development of several named reactions. iipseries.orgrsc.org These classical methods, along with more recent catalytic innovations, provide a toolbox for the synthesis of substituted quinolines like 4-methoxy-7-methylquinoline.
Adaptations of Established Quinoline Syntheses for this compound (e.g., Pfitzinger, Friedländer, Doebner-von Miller Reactions)
Classical methods for quinoline synthesis, such as the Pfitzinger, Friedländer, and Doebner-von Miller reactions, remain relevant for the preparation of specific derivatives, including this compound. iipseries.orgtandfonline.comresearchgate.net
The Pfitzinger reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. iipseries.orgrsc.orgwikipedia.org For the synthesis of a precursor to this compound, a substituted isatin would be reacted with an appropriate ketone. The resulting carboxylic acid can then be subjected to further chemical modifications to introduce the methoxy (B1213986) group at the 4-position. The reaction of isatin with a base, such as potassium hydroxide, hydrolyzes the amide bond to form a keto-acid intermediate. This is followed by reaction with a ketone to form an imine, which then cyclizes and dehydrates to furnish the quinoline ring. wikipedia.org
The Friedländer synthesis offers a more direct route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netderpharmachemica.comresearchgate.net To synthesize this compound, one could envision reacting a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a carbonyl compound. The reaction is typically catalyzed by acids or bases. researchgate.netderpharmachemica.com For instance, the condensation of an appropriately substituted o-aminoaryl carbonyl compound with an enolizable methylene (B1212753) group is a key step. researchgate.net
The Doebner-von Miller reaction is another versatile method that utilizes anilines and α,β-unsaturated carbonyl compounds to construct the quinoline core. iipseries.orgwikipedia.org This reaction, often catalyzed by strong acids, involves the conjugate addition of the aniline (B41778) to the unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org To obtain this compound, m-toluidine (B57737) would be a logical starting material, reacting it with an appropriate α,β-unsaturated carbonyl compound.
These classical methods, while foundational, can sometimes suffer from harsh reaction conditions, low yields, and lack of regioselectivity. tandfonline.comderpharmachemica.com
Modern Catalytic Approaches (e.g., Transition Metal-Catalyzed Cyclizations) for Compound Synthesis
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines, often offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. mdpi.comorganic-chemistry.org
Palladium-catalyzed reactions, for example, have been employed in Wacker-type oxidative cyclizations to construct 2-methylquinolines. organic-chemistry.orgNickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones provides an efficient route to 2,4-disubstituted quinolines. organic-chemistry.org Furthermore, iridium-catalyzed systems have been developed for the alkylation of methyl heteroaromatics, which could be adapted for the synthesis of substituted quinolines. mdpi.com
A notable modern approach involves the direct C-H functionalization of anilines and their subsequent cyclization. For instance, the reaction of anilines with α,β-unsaturated ketones catalyzed by a single-atom iron catalyst represents an acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org These methods align with the principles of atom economy and reduce the need for pre-functionalized starting materials.
Green Chemistry Principles and Sustainable Synthetic Considerations in this compound Production
The principles of green chemistry are increasingly influencing the design of synthetic routes for quinolines. tandfonline.comnih.gov This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
The use of water as a solvent in quinoline synthesis has been explored, for example, in p-toluenesulfonic acid (p-TSA) catalyzed one-pot three-component reactions. tandfonline.com Nanocatalysts are also gaining attention due to their high activity and recyclability. For instance, Fe3O4 nanoparticle-catalyzed reactions in water have been used for the synthesis of pyrimido[4,5-b]quinolones. nih.gov
Electrochemical methods offer a sustainable alternative to traditional chemical oxidants or reductants. An electrochemical Friedländer reaction, for example, utilizes electricity to drive the synthesis of quinolines from nitro compounds, operating under mild, aqueous conditions and avoiding toxic reagents. rsc.org This approach demonstrates high atom economy and low energy consumption. rsc.org
Regioselective Synthesis Strategies and Optimization of Reaction Conditions
The synthesis of a specifically substituted quinoline like this compound requires precise control over the regioselectivity of the cyclization reaction. The choice of starting materials and reaction conditions is crucial in directing the formation of the desired isomer.
In classical methods like the Friedländer synthesis, the use of unsymmetrical ketones can lead to mixtures of regioisomers. rsc.org Modern catalytic methods often offer superior regioselectivity. For example, the electrophilic cyclization of N-(2-alkynyl)anilines provides a route to functionalized quinolines with good regiocontrol. nih.gov
Optimization of reaction conditions, such as temperature, catalyst loading, and solvent, is essential to maximize the yield and purity of the target compound. For instance, in transition metal-catalyzed reactions, the choice of ligand can significantly influence the outcome of the reaction.
Functional Group Interconversions and Chemical Transformations of this compound
The inherent reactivity of the quinoline ring system, particularly the nitrogen atom, allows for a variety of chemical transformations to produce new derivatives.
Reactivity at the Quinoline Nitrogen Atom (e.g., N-Oxidation, Quaternization)
The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.
N-Oxidation of the quinoline nitrogen leads to the formation of a quinoline N-oxide. This transformation can be achieved using various oxidizing agents. The resulting N-oxide exhibits altered reactivity compared to the parent quinoline. For instance, quinoline N-oxides can undergo palladium-catalyzed C2 arylation. mdpi.com The presence of substituents on the quinoline ring, such as the methyl group in 4-methylquinoline (B147181) N-oxide, influences the electronic properties and subsequent reactivity. rsc.org
Quaternization involves the reaction of the quinoline nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. acs.org This process introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the quinoline ring. The quaternized derivatives often exhibit enhanced biological activity. The choice of the alkylating agent allows for the introduction of various substituents at the nitrogen atom.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System
The quinoline ring system is susceptible to electrophilic aromatic substitution. The methoxy and methyl groups on this compound influence the position of substitution. Methoxy groups, being electron-donating, generally direct electrophiles to the ortho and para positions. uci.edulibretexts.org In the case of 6,7-dimethoxy-4-methylquinoline (B7901174), nitration occurs at the C-5 position. acs.orgfigshare.com The presence of activating groups can enhance the efficiency of these reactions. For instance, Lewis acids like iron(III) chloride (FeCl₃) can be used as catalysts to improve the efficiency of electrophilic substitutions.
Nucleophilic Substitution Reactions at C-4 (e.g., Displacement of the Methoxy Group)
The methoxy group at the C-4 position of the quinoline ring can be displaced through nucleophilic substitution reactions. A common method involves converting the 4-hydroxy analogue to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃). nih.gov This 4-chloro intermediate is then susceptible to nucleophilic attack. For example, treatment of 4-chloro-3-iodo-2-methylquinoline (B2743667) with sodium methoxide (B1231860) in methanol (B129727) results in the formation of the corresponding 4-methoxy derivative. nih.gov The reactivity of this position is influenced by the solvent, with polar aprotic solvents such as DMF and DMSO favoring nucleophilic substitutions.
Chemical Modifications and Transformations Involving the 7-Methyl Substituent
The 7-methyl group of this compound can undergo various chemical transformations. One notable reaction is its oxidation to a formyl group (aldehyde). researchgate.net For instance, the methyl group of 6,7-dimethoxy-4-methylquinoline can be converted to an aldehyde. acs.orgfigshare.com This transformation is a key step in the synthesis of more complex heterocyclic systems. acs.orgfigshare.com
Oxidation, Reduction, and Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The this compound core can participate in a variety of oxidation, reduction, and cross-coupling reactions.
Oxidation and Reduction: The quinoline ring can be reduced under certain conditions. For example, the pyridine (B92270) ring of 6,7-dimethoxy-4-methylquinoline can be reduced to form a 1,2,3,4-tetrahydroquinoline (B108954) using reagents like nickel(II) chloride and sodium borohydride. acs.orgfigshare.com Reductive N-methylation of quinolines can also be achieved using a platinum-tin oxide catalyst with methanol serving as both the hydrogen and methyl source. acs.org
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. fishersci.co.uk It involves the reaction of an aryl or vinyl halide with an aryl or vinyl boronic acid. fishersci.co.uk In the context of quinolines, the reactivity of different positions can be selective. For instance, in 2,4-dichloro-8-bromo-7-methoxyquinoline, the Suzuki-Miyaura coupling preferentially occurs at the C2 position. nih.govrsc.org The choice of catalyst and reaction conditions can influence the site of coupling. nih.govrsc.org
Sonogashira Coupling: The Sonogashira reaction is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govyoutube.comrsc.org This reaction is widely used in the synthesis of complex molecules due to its tolerance of various functional groups. youtube.com The reaction is typically co-catalyzed by a copper salt. nih.govyoutube.com
Directed Derivatization for Structure-Activity Relationship (SAR) Studies and Library Generation
The systematic modification of the this compound scaffold is a key strategy in drug discovery for exploring structure-activity relationships (SAR) and generating libraries of compounds for screening.
Synthesis of Analogs with Systematic Modifications at the C-4 and C-7 Positions
To understand how different substituents at the C-4 and C-7 positions affect biological activity, medicinal chemists synthesize a variety of analogs. For example, in the development of antimalarial agents, various 4(1H)-quinolone series with different substituents on the benzenoid ring (which includes the C-7 position) and at the C-4 position have been synthesized and tested. acs.org This allows for the identification of key structural features required for potency and favorable physicochemical properties. acs.org
Exploration of Substituent Effects on Chemical Reactivity and Biological Activity in Model Systems
The electronic and steric effects of substituents at the C-4 and C-7 positions significantly influence the chemical reactivity and biological activity of the quinoline core.
Chemical Reactivity: The presence of electron-donating groups like methoxy at C-7 can enhance the reactivity of the quinoline ring towards electrophilic attack. uci.edu Conversely, the reactivity of different positions in cross-coupling reactions can be finely tuned by the nature and position of substituents. nih.govrsc.org
Biological Activity: SAR studies have revealed important trends. For instance, in some series of flavonoid derivatives, the presence and number of methoxy groups can enhance activity, with the position of the methoxy group being crucial. mdpi.com In certain kinase inhibitors, a methoxy group can act as a hydrogen bond acceptor, increasing cytotoxic activity. acs.org In the context of quinoline-based inhibitors, the nature of the substituent at the C-7 position can significantly impact their inhibitory potency against specific biological targets. nih.gov For example, in a series of antimalarial quinolones, the presence of a 7-methoxy group was a feature of potent compounds. acs.org Similarly, SAR studies on quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors have shown that the nature of the substituent on the quinoline ring influences binding affinity. nih.gov
Preparation of Novel Fused Heterocyclic Systems Incorporating the this compound Moiety
The versatile scaffold of this compound serves as a valuable starting point for the synthesis of more complex, fused heterocyclic systems. Through the strategic functionalization and subsequent cyclization reactions, a variety of novel polycyclic aromatic compounds can be accessed. These reactions often involve the initial introduction of reactive functional groups onto the quinoline core, which then participate in intramolecular ring-forming processes. The electronic nature of the 4-methoxy and 7-methyl substituents can influence the reactivity of the quinoline ring and the feasibility of these transformations.
A number of synthetic strategies have been developed for the construction of fused quinoline derivatives, which can be adapted for the elaboration of this compound. These methodologies open avenues to novel chemical entities with potential applications in materials science and medicinal chemistry. The following sections will detail plausible synthetic approaches for the fusion of pyrimidine (B1678525), furan (B31954), and thiophene (B33073) rings onto the this compound framework, based on established chemical principles for related quinoline systems.
Synthesis of Pyrimido[4,5-b]quinolines
The fusion of a pyrimidine ring to the quinoline core to afford pyrimido[4,5-b]quinolines represents a significant area of heterocyclic synthesis. One common approach involves a multicomponent reaction, which allows for the efficient assembly of complex molecules in a single step. For the synthesis of pyrimido[4,5-b]quinolines derived from this compound, a plausible route would involve the reaction of an appropriately substituted aminopyrimidine with a derivative of this compound.
A potential synthetic pathway could commence with the Vilsmeier-Haack formylation of 4-methoxy-7-methylquinolin-2-one (a hypothetical precursor) to introduce a formyl group at the C3 position. The resulting 2-chloro-3-formyl-4-methoxy-7-methylquinoline could then be reacted with a suitable aminopyrimidine, such as 6-aminouracil, in the presence of a catalyst. This condensation and subsequent cyclization would be expected to yield the corresponding pyrimido[4,5-b]quinoline derivative. The reaction conditions, including the choice of solvent and catalyst, would be critical for optimizing the yield of the desired fused product.
An alternative strategy involves a one-pot, three-component reaction. nih.gov This could involve the condensation of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov While not directly starting from this compound, this methodology highlights the feasibility of constructing the pyrimido[4,5-b]quinoline core, which could potentially be adapted.
| Starting Materials | Reagents and Conditions | Fused Heterocyclic System | Reference |
| Aromatic Aldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | DABCO, 90 °C, solvent-free | Pyrimido[4,5-b]quinoline derivatives | nih.gov |
| 2-(4-methoxybenzylidene)malononitrile, Aniline, Dimedone | Piperidine | Pyrimido[4,5-b]quinoline derivatives | asianindexing.com |
| 6-Aminopyrimidinones, Dimedone, Aromatic Aldehydes | Ultrasound irradiation | Pyrimido[4,5-b]quinolinedione derivatives | researchgate.net |
Synthesis of Furo[2,3-b]quinolines
The construction of a furan ring fused to the quinoline system, resulting in furo[2,3-b]quinolines, can be achieved through several synthetic routes. A prominent method involves the [4+2] cycloaddition of an in situ generated aza-o-quinone methide with a furan. nih.gov This metal-free approach offers high regioselectivity and can be performed under mild conditions. nih.gov
For the application of this methodology to this compound, a suitable precursor bearing a reactive group at the C2 position would be required. For instance, a 2-amino derivative of this compound could be transformed into an aza-o-quinone methide intermediate, which would then undergo cycloaddition with a furan derivative to yield the desired furo[2,3-b]quinoline. The reaction is noted for its tolerance of a wide range of substituents on both the quinoline and furan rings. nih.gov
Another approach involves the reaction of a hydroxyquinoline with a suitable reagent to construct the furan ring. For example, the reaction of an 8-hydroxyquinoline (B1678124) derivative with pyridinium (B92312) ylides has been shown to produce 2,3-dihydro-furo[3,2-h]quinolines. While this leads to a different regioisomer, it demonstrates the principle of utilizing a hydroxyl group on the quinoline ring to initiate furan ring formation.
| Starting Materials | Reagents and Conditions | Fused Heterocyclic System | Reference |
| In situ generated aza-o-quinone methides, Furans | Metal-free [4+2] cycloaddition | Furo[3,2-b]quinolines and Furo[2,3-b:4,5-b']diquinolines | nih.gov |
| Trisubstituted Pyridine | TFA, Decarboxylation | Furo[2,3-b]pyridines | nih.gov |
Synthesis of Thieno[2,3-b]quinolines
The synthesis of thieno[2,3-b]quinolines, where a thiophene ring is fused to the quinoline core, can be accomplished through various cyclization strategies. One effective method is the iodocyclization of 3-alkynyl-2-(methylthio)quinolines. nih.gov This reaction proceeds with high regioselectivity and provides a versatile route to functionalized thieno[2,3-b]quinolines. nih.gov
To apply this to this compound, a 2-chloro-3-iodo derivative could be a key intermediate. Sonogashira coupling with a terminal alkyne would introduce the necessary alkynyl group at the C3 position. Subsequent reaction with sodium thiomethoxide would install the methylthio group at the C2 position, setting the stage for the iodocyclization. Treatment with an iodine source would then trigger the electrophilic cyclization to form the thiophene ring. The resulting iodinated thieno[2,3-b]quinoline can be further functionalized using palladium-catalyzed cross-coupling reactions. nih.gov
Another powerful method for constructing fused thiophenes is the Gewald reaction. While typically used for the synthesis of 2-aminothiophenes, modifications of this reaction could potentially be employed to build a thiophene ring onto a pre-functionalized this compound scaffold. This would likely involve a starting material with adjacent functional groups that can react with elemental sulfur and an active methylene compound.
| Starting Materials | Reagents and Conditions | Fused Heterocyclic System | Reference |
| 3-Alkynyl-2-(methylthio)quinolines | Iodocyclization | Thieno[2,3-b]quinolines | nih.gov |
| 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid, (Het)arylalkynes | Pd/Cu-catalyzed Sonogashira coupling, 6-endo-dig lactonization | Tricyclic lactone derivatives of thieno[2,3-b]quinoline | mdpi.comnih.gov |
| 8-Benzylidene-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)thione | Various reagents for cyclization | Thienoquinolines and other fused systems | raco.cat |
Advanced Spectroscopic and Crystallographic Characterization of 4 Methoxy 7 Methylquinoline Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Novel Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including novel analogs of 4-methoxy-7-methylquinoline. weebly.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.
In the ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the methoxy (B1213986) and methyl protons are expected. The methoxy group protons typically appear as a sharp singlet in the downfield region, while the methyl group protons also present as a singlet, but at a more upfield position. For instance, in related methoxyquinoline compounds, methoxy protons are often observed around δ 3.8–4.0 ppm. semanticscholar.orgrsc.org The aromatic protons of the quinoline (B57606) core produce a series of multiplets in the δ 7.0–8.5 ppm range, with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbon of the methoxy group typically resonates around δ 55-57 ppm, while the methyl carbon appears at approximately δ 22 ppm. rsc.org The quaternary carbons, such as C-4 (bearing the methoxy group) and C-7 (bearing the methyl group), can be definitively assigned using two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). HMBC experiments are particularly powerful, as they reveal long-range (2-3 bond) correlations. For example, correlations between the methoxy protons and the C-4 carbon, or between the methyl protons and the C-7 carbon, provide unequivocal proof of their respective positions on the quinoline scaffold. ipb.pt
Table 1: Typical NMR Chemical Shifts (δ) for this compound Analogs
| Group | Technique | Expected Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Methoxy Protons (-OCH₃) | ¹H NMR | 3.8 - 4.0 (singlet) | semanticscholar.orgrsc.org |
| Methyl Protons (-CH₃) | ¹H NMR | 2.3 - 2.6 (singlet) | rsc.org |
| Aromatic Protons | ¹H NMR | 7.0 - 8.5 (multiplets) | rsc.org |
| Methoxy Carbon (-OCH₃) | ¹³C NMR | ~57.0 | rsc.org |
| Methyl Carbon (-CH₃) | ¹³C NMR | ~22.0 | rsc.org |
| Aromatic Carbons | ¹³C NMR | 118 - 142 | rsc.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Reaction Pathway Monitoring
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) analysis, can determine the mass of a molecule with high accuracy (typically with mass errors below 5 mDa), allowing for the confident assignment of its molecular formula. sigmaaldrich.comnih.gov
The mass spectra of methoxyquinolines exhibit characteristic fragmentation patterns that can aid in structural confirmation. cdnsciencepub.com Upon electron impact (EI), the molecular ion ([M]⁺) is readily observed. Common fragmentation pathways for methoxy-substituted aromatic compounds include the loss of a methyl radical (·CH₃) to give an [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-15-28]⁺ fragment. Another typical fragmentation involves the loss of a formyl radical (·CHO), resulting in an [M-29]⁺ peak. cdnsciencepub.com These fragmentation patterns provide a diagnostic fingerprint for the presence and position of the methoxy group.
In the context of synthesis, MS is invaluable for monitoring reaction progress. By analyzing aliquots from a reaction mixture, researchers can track the disappearance of starting materials and the appearance of intermediates and the final product, facilitating optimization of reaction conditions. Tandem mass spectrometry (MS/MS) can further be used to structurally characterize intermediates and byproducts by fragmenting selected precursor ions and analyzing the resulting product ions. sigmaaldrich.comnih.gov
Table 2: Expected HRMS Data and Fragmentation for this compound
| Parameter | Expected Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₁NO | Elemental Composition | |
| Exact Mass | 173.08406 | Precise Molecular Weight | |
| [M+H]⁺ (ESI) | 174.09134 | Confirms Molecular Weight | sigmaaldrich.comnih.gov |
| [M-15]⁺ Fragment | m/z 158 | Loss of methyl group (·CH₃) | cdnsciencepub.com |
| [M-29]⁺ Fragment | m/z 144 | Loss of formyl radical (·CHO) | cdnsciencepub.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Property Assessment
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide insights into the functional groups and electronic structure of this compound derivatives.
FT-IR spectroscopy is used to identify specific covalent bonds within the molecule through their characteristic vibrational frequencies. researchgate.net For a this compound structure, key diagnostic peaks would include C-H stretching vibrations of the aromatic rings and the methyl/methoxy groups, typically observed around 2850-3100 cm⁻¹. The C-O stretching of the aryl ether (methoxy group) gives rise to a strong absorption band, often around 1250 cm⁻¹. Aromatic C=C and C=N stretching vibrations appear in the 1500-1650 cm⁻¹ region. nih.gov The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would confirm that the compound exists as the methoxy derivative rather than its hydroxy tautomer.
Table 3: Characteristic Spectroscopic Data (IR and UV-Vis) for Methoxyquinoline Derivatives
| Spectroscopy | Feature | Expected Range | Assignment | Reference |
|---|---|---|---|---|
| IR | Stretching Vibration | 2850-3100 cm⁻¹ | Aromatic & Aliphatic C-H | researchgate.net |
| IR | Stretching Vibration | 1500-1650 cm⁻¹ | Aromatic C=C and C=N | nih.gov |
| IR | Stretching Vibration | ~1250 cm⁻¹ | Aryl-O (Methoxy) C-O Stretch | |
| UV-Vis | Absorption Maximum (λmax) | 230-350 nm | π → π* Transitions | scispace.comscispace.com |
X-ray Crystallography for Determination of Absolute Stereochemistry and Detailed Conformational Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For derivatives of this compound that can be grown as suitable single crystals, this technique can provide precise data on bond lengths, bond angles, and torsion angles. chemmethod.com
Studies on related quinoline derivatives show that the quinoline ring system is largely planar, though minor deviations can occur. iucr.org X-ray analysis would confirm this planarity for this compound and reveal the precise orientation of the methoxy and methyl substituents relative to the ring. The crystal packing is often stabilized by a network of intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. iucr.orgnih.gov The centroid-centroid distances for π–π stacking in quinoline systems are typically in the range of 3.4 to 3.9 Å. nih.gov This detailed structural information is crucial for understanding how molecules interact in the solid state and for rational drug design and materials science applications. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry without ambiguity, provided a good quality crystal is obtained. chemmethod.com
Table 4: Typical Crystallographic Parameters for Quinoline Derivatives
| Parameter | Typical Value / System | Significance | Reference |
|---|---|---|---|
| Crystal System | Monoclinic, Orthorhombic | Describes the crystal lattice symmetry | chemmethod.com |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ | Describes the symmetry within the unit cell | chemmethod.com |
| Aromatic C-C Bond Length | ~1.41 Å | Confirms aromatic character | chemmethod.com |
| C-N-C Angle in Ring | 116-122° | Defines ring geometry | chemmethod.com |
| π–π Stacking Distance | 3.4 - 3.9 Å | Indicates intermolecular aromatic interactions | nih.gov |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Derivatives
While this compound itself is an achiral molecule, chiral derivatives can be synthesized by introducing a stereocenter, for example, within a substituent attached to the quinoline core. For such chiral molecules, chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential tool for assigning and confirming their stereochemistry in solution. rsc.org
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. pace.edu A CD spectrum plots this difference (Δε) against wavelength, resulting in positive or negative peaks known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of atoms around the stereocenter. rsc.org
In the case of a chiral derivative of this compound, the quinoline moiety acts as a chromophore. The interaction between the electronic transitions of this chromophore and the chiral center gives rise to a characteristic CD spectrum. By comparing the experimentally measured CD spectrum with theoretical spectra calculated using quantum chemical methods, or by comparing it to the spectra of related compounds with known stereochemistry, the absolute configuration (R or S) of the chiral derivative can be determined. rsc.org This technique is particularly valuable as it provides stereochemical information in the solution phase, which is often more relevant to biological applications than the solid-state structure determined by X-ray crystallography.
Computational Chemistry and Theoretical Investigations of 4 Methoxy 7 Methylquinoline
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-methoxy-7-methylquinoline. These methods model the electron density to derive the molecule's properties.
Electronic Structure and Reactivity: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its electronic properties. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.nettandfonline.com For quinoline (B57606) derivatives, the HOMO is typically localized on the electron-rich quinoline ring system, while the LUMO distribution is influenced by substituent groups. The methoxy (B1213986) group (-OCH₃) at position 4 acts as an electron-donating group, increasing the electron density of the quinoline ring, while the methyl group (-CH₃) at position 7 also contributes to this effect.
Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net Red regions on the MEP map indicate negative electrostatic potential (electron-rich areas), typically around the nitrogen atom and oxygen of the methoxy group, making them susceptible to electrophilic attack. Blue regions represent positive potential (electron-poor areas), highlighting sites for nucleophilic attack.
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net
Interactive Table: Calculated Reactivity Descriptors for a Quinoline Derivative Note: This table presents typical data for a quinoline derivative calculated using DFT methods, illustrating the type of information generated for this compound.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.2 |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.7 |
| Ionization Potential (I) | -EHOMO | 6.2 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Hardness (η) | (I-A)/2 | 2.35 |
| Softness (S) | 1/η | 0.43 |
| Electronegativity (χ) | (I+A)/2 | 3.85 |
| Electrophilicity Index (ω) | χ2/(2η) | 3.15 |
Spectroscopic Property Simulation: DFT calculations are also used to simulate vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. researchgate.net Calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, showing good agreement with experimental data. researchgate.net This allows for precise assignment of vibrational modes. For instance, the characteristic stretching modes of the C-H bonds in the methyl group and the methoxy group can be identified. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra, providing insights into the molecule's photophysical properties. tandfonline.com
Molecular Dynamics Simulations and Conformational Landscape Analysis of the Compound and its Analogs
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its analogs over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational changes and interactions with the environment, such as solvents.
For a relatively rigid molecule like this compound, the primary conformational flexibility arises from the rotation of the methoxy and methyl groups. While the quinoline core is planar, these substituent groups can adopt different orientations. MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers between them. Analysis of the conformational landscape is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. For example, studies on related quinolines have analyzed the relative stability of different conformers. dergi-fytronix.com
MD simulations are also employed to understand how the compound interacts with its environment. For instance, simulating the molecule in a water box can reveal details about its solvation shell and hydrogen bonding potential. This information is valuable for predicting solubility and transport properties. Furthermore, MD is used to assess the stability of ligand-protein complexes derived from docking studies, calculating metrics like the root-mean-square deviation (RMSD) to see if the ligand remains stably bound over time.
In Silico Modeling of Ligand-Target Interactions in Non-Human Biological Systems (e.g., Protein-Ligand Docking for Microbial Enzymes)
In silico modeling, particularly molecular docking, is a powerful technique to predict the binding orientation and affinity of a ligand like this compound to a biological target. This is widely used in drug discovery to screen potential inhibitors against microbial enzymes.
Molecular docking simulations place the flexible ligand into the binding site of a rigid or flexible receptor (e.g., a microbial enzyme) and score the different poses based on a scoring function that estimates the binding free energy. Studies on various quinoline derivatives have demonstrated their potential to inhibit a range of microbial enzymes. For example, quinolines have been docked against E. coli DNA gyrase B and Mycobacterium tuberculosis enzymes. nih.govscience.gov
A study involving a closely related isomer, 7-methoxy-8-methylquinoline, as part of a larger molecule, investigated its interaction with the main protease (Mpro) of SARS-CoV-2. ujpronline.comujpronline.com The quinoline moiety was found to form hydrophobic interactions with key amino acid residues like Pro168 in a pocket of the enzyme. ujpronline.comujpronline.com This highlights the ability of the substituted quinoline scaffold to participate in crucial binding interactions.
Docking studies of fluoroquinolones with E. coli DNA gyrase B have shown binding affinities ranging from -6.0 to -7.2 kcal/mol, with key interactions involving hydrogen bonds and hydrophobic contacts with amino acid residues in the active site. nih.gov Such studies allow for the rational design of more potent analogs of this compound by suggesting modifications that could enhance binding affinity.
Interactive Table: Example Docking Results for a Quinoline Ligand with a Microbial Enzyme Note: This table illustrates typical data obtained from a molecular docking study of a quinoline derivative against a target like DNA gyrase.
| Ligand | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Quinoline Derivative 1 | E. coli DNA Gyrase B | -7.2 | Asp73, Gly77 | Hydrogen Bond |
| Quinoline Derivative 1 | E. coli DNA Gyrase B | -7.2 | Ile78, Pro79 | Hydrophobic |
| Quinoline Derivative 2 | E. coli DNA Gyrase B | -6.5 | Asp73 | Hydrogen Bond |
| Quinoline Derivative 2 | E. coli DNA Gyrase B | -6.5 | Val71, Ile78 | Hydrophobic |
Prediction of Reaction Pathways and Elucidation of Mechanistic Insights through Computational Methods
Computational chemistry is a vital tool for predicting reaction pathways and understanding the detailed mechanisms of chemical transformations involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction. u-tokyo.ac.jpscispace.com
For instance, computational studies have been used to investigate the regioselectivity of reactions like the iridium-catalyzed C–H borylation of quinolines. kiku.dk In a study involving this compound, it was observed that the reaction yielded only trace amounts of the borylated product, suggesting low reactivity under the tested conditions, which computational models can help explain by calculating activation barriers. kiku.dk
DFT calculations can elucidate complex reaction mechanisms, such as the dearomative dimerization and skeletal rearrangement of quinolines triggered by single-electron transfer. chemrxiv.org These studies can identify key intermediates and transition states, explaining observed product distributions and stereoselectivity. For example, calculations can determine whether a reaction proceeds via a concerted or stepwise mechanism by comparing the activation energies of the respective pathways.
Mechanistic studies on the synthesis of quinolines, such as the Friedländer or Skraup reactions, can also be aided by computational methods. rsc.org By modeling the proposed intermediates and transition states, the feasibility of different mechanistic steps can be assessed, providing a deeper understanding of how substituents like the methoxy and methyl groups on this compound influence the reaction outcome. brieflands.com
Quantitative Structure-Activity Relationship (QSAR) Studies in the Context of Biological Activity in Model Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijaems.com For quinoline derivatives, QSAR studies have been extensively used to guide the design of new compounds with enhanced activities, such as antifungal, anti-HIV, or antimalarial properties. ijaems.comnih.govresearchgate.net
In a typical QSAR study, a set of quinoline analogs with known biological activities (the training set) is used to build a model. ijaems.com Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties, including:
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).
Hydrophobic descriptors: LogP (partition coefficient), molar refractivity.
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that correlates a combination of these descriptors with the observed biological activity. ijaems.comresearchgate.net
For example, a QSAR study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives as antifungal agents found that lipophilicity (cLogP) had a significant influence on the biological activity. ijaems.com Another study on 2-(aryl or heteroaryl)quinolin-4-amines as anti-HIV-1 agents provided guidelines for designing new active compounds based on the developed QSAR models. nih.gov
Although a specific QSAR study focused solely on this compound might not be published, the principles would be the same. By synthesizing and testing a series of analogs with variations at different positions, a QSAR model could be developed to predict the activity of new, untested compounds and to understand which structural features—such as the methoxy group at C4 and the methyl group at C7—are most important for a given biological effect. mdpi.com The predictive power of the QSAR model is typically validated using an external set of compounds (the test set). researchgate.net
Based on a thorough review of available scientific literature, there is insufficient specific data on the biological activities of the chemical compound "this compound" to construct the detailed article as outlined in the user's instructions.
The user's request is highly specific, demanding in-depth information, including quantitative data (e.g., MIC, IC50 values), mechanistic studies, and structure-activity relationships for "this compound" alone. Searches for this exact compound have not yielded the required experimental results in the fields of antimicrobial or antiparasitic activity.
The available research focuses on structurally related but different quinoline derivatives. While these studies provide insights into the biological potential of the broader quinoline chemical class, their findings cannot be directly and accurately attributed to "this compound" without violating the strict requirement to focus solely on the specified compound.
Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided, detailed outline for "this compound."
Investigation of Biological Activities in Model Systems: Mechanistic and Structure Activity Relationship Sar Studies
Antiparasitic Activity Studies in In Vitro Parasite Culture Models
Investigation of Parasite-Specific Biochemical Pathways and Novel Drug Targets
There is currently no available research that investigates the effects of 4-Methoxy-7-methylquinoline on parasite-specific biochemical pathways. Consequently, its potential as a novel drug target in antiparasitic therapy has not been explored in the scientific literature.
Structure-Activity Relationships for Antiparasitic Effects
No structure-activity relationship (SAR) studies that include this compound have been published. The scientific community has not yet reported on how the structural features of this compound influence its potential antiparasitic effects.
Enzymatic Inhibition Studies in Defined Biochemical Systems
High-Throughput Screening for Inhibition of Key Metabolic Enzymes from Pathogens or Model Organisms
A review of scientific literature did not yield any studies that have included this compound in high-throughput screening campaigns against key metabolic enzymes from pathogens or other model organisms.
Kinetic Characterization of Enzyme Inhibition (e.g., Determination of IC50, Ki Values)
As no enzymatic inhibition has been reported, there is no kinetic characterization data, such as IC50 or Ki values, for this compound in the public domain.
Mechanistic Insights into Enzyme-Ligand Interactions and Binding Modes
Consistent with the lack of enzyme inhibition data, there are no studies providing mechanistic insights into the potential enzyme-ligand interactions or binding modes of this compound.
Cell-Based Assays for Investigating Cellular Processes (Non-Human or Basic Biological Models)
There is no published research detailing the use of this compound in cell-based assays to investigate its effects on cellular processes in non-human or basic biological models.
Modulation of Cellular Pathways in Non-Mammalian Cell Lines or Yeast Models
There is currently no available research detailing the effects of this compound on cellular pathways in non-mammalian cell lines or yeast models. Such studies are crucial for understanding the fundamental mechanisms of action of a compound, often providing insights into its potential targets and effects on conserved biological processes. The absence of this information for this compound represents a significant gap in the understanding of its biological profile.
In Vitro Cytotoxicity against Cancer Cell Lines
Table 1: In Vitro Cytotoxicity of Selected Quinoline (B57606) Derivatives (Illustrative - Not this compound)
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|
Analysis of Cellular Uptake, Subcellular Localization, and Bioavailability in Model Cells
Information regarding the cellular uptake, subcellular localization, and bioavailability of this compound in model cells is not present in the current body of scientific literature. These pharmacokinetic parameters are essential for determining the therapeutic potential of a compound, as they dictate its ability to reach its target within the cell in sufficient concentrations to exert a biological effect. Without such data, a comprehensive evaluation of the compound's potential as a therapeutic agent cannot be made.
Applications and Advanced Utilities of 4 Methoxy 7 Methylquinoline in Chemical Science
As a Versatile Building Block in Complex Organic Synthesis
The rigid, aromatic structure of the quinoline (B57606) core makes it an excellent starting point for the construction of more complex molecular architectures. Functional groups, such as the methoxy (B1213986) and methyl substituents on 4-Methoxy-7-methylquinoline, provide handles for further chemical modification, rendering it a potentially valuable building block in organic synthesis.
Quinoline derivatives are integral to the synthesis of a wide array of biologically active natural products, particularly alkaloids. While direct examples of the total synthesis of natural products using this compound as a starting material are not prominent in surveyed literature, the strategic use of similarly substituted quinolines highlights its potential. For instance, a related compound, 6,7-Dimethoxy-4-methylquinoline (B7901174) , has been utilized as a key precursor in the formal total syntheses of several complex marine alkaloids. acs.org This synthesis demonstrates how the quinoline framework can be elaborated through a series of reactions, including nitration and functional group manipulation of the methyl group, to construct intricate pyrrolo[4,3,2-de]quinoline systems. acs.org These systems form the core of natural products like Damirones A and B, Batzelline C, and Makaluvamines A–D. acs.org This established synthetic pathway underscores the potential of this compound to serve a similar role as a foundational element in accessing complex alkaloid structures.
Table 1: Examples of Natural Products Synthesized from a Quinoline Precursor
| Precursor Compound | Natural Product Target(s) | Reference |
|---|
The photophysical properties inherent to the quinoline nucleus make it an attractive component for advanced organic materials, such as those used in organic light-emitting diodes (OLEDs) and sensors. The development of novel blue-emitting organic phosphors has been achieved using quinoline derivatives. For example, the synthesis of 6-chloro-2(4-methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ) and 6-chloro-2(4-methylphenyl)-4-phenyl quinoline (Cl-M-DPQ) showcases the utility of the quinoline core in creating materials with desirable optical properties. These compounds exhibit strong blue emission and good thermal stability, which are crucial for applications in electronic displays and lighting. Although research specifically detailing the use of this compound as a direct precursor for such materials is not widely available, its structural similarity to these high-performance molecules suggests its potential as a building block for new organic electronic materials.
Coordination Chemistry: Ligand Synthesis and Metal Complex Formation
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property allows quinoline derivatives to function as ligands, forming stable complexes with a wide range of transition metals.
The quinoline scaffold can be chemically modified to create multidentate ligands capable of forming highly stable metal complexes. Functional groups on the quinoline ring can be altered to tune the electronic and steric properties of the resulting ligand, thereby influencing the characteristics of the final metal complex. While specific research on the derivatization of this compound into novel ligands is limited, general strategies often involve the introduction of additional donor groups (e.g., hydroxyl, amino, or carboxyl groups) at various positions on the ring to enhance chelating ability. For example, 8-hydroxyquinoline (B1678124) is a classic and powerful chelating agent that forms stable complexes with numerous metal ions. This principle of introducing coordinating groups is broadly applicable and could be employed to transform this compound into a bespoke ligand for specific applications.
The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties. These methods include:
FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion through shifts in vibrational frequencies.
UV-Vis Spectroscopy: To study the electronic transitions within the complex.
NMR Spectroscopy: To elucidate the structure of the complex in solution.
Mass Spectrometry: To confirm the molecular weight and composition of the complex.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
Although detailed reports on the synthesis and characterization of metal complexes specifically incorporating a this compound ligand are not readily found, the characterization of complexes with other substituted quinolines, such as mixed ligand complexes involving 8-hydroxyquinoline, is well-documented.
Table 2: Common Techniques for Metal Complex Characterization
| Technique | Information Obtained |
|---|---|
| FT-IR Spectroscopy | Metal-ligand bond formation, functional group coordination |
| UV-Vis Spectroscopy | Electronic structure, charge-transfer bands |
| NMR Spectroscopy | Molecular structure in solution, ligand environment |
| Mass Spectrometry | Molecular weight, stoichiometry |
Metal complexes derived from quinoline ligands are actively investigated for their potential in catalysis and as functional photophysical materials. The properties of the complex are a synergistic result of the metal center and the ligand structure.
Catalytic Properties: The specific geometry and electronic environment created by the quinoline ligand can enable the metal center to catalyze a variety of organic transformations. While catalytic studies specifically employing complexes of this compound are not extensively reported, related metal-quinoline systems have shown promise. For example, certain metallocomplexes are explored as photocatalysts in organic synthesis, where the ligand plays a crucial role in the light-harvesting and electron transfer processes. mdpi.com
Photophysical Properties: The interaction between the metal d-orbitals and the π-system of the quinoline ligand gives rise to unique photophysical properties, such as luminescence. These properties are highly dependent on the nature of the metal, its oxidation state, and the coordination geometry of the complex. The design of photoactive transition metal complexes is a significant area of research, with applications in sensing, imaging, and photoredox catalysis. nih.gov The study of ruthenium-phthalocyanine complexes, for instance, highlights how axial ligands can modulate the photochemical and photophysical parameters of the system. nih.gov The methoxy and methyl groups on the this compound scaffold could similarly be used to fine-tune the photophysical properties of its potential metal complexes.
Advanced Analytical Applications
The unique structural characteristics of this compound position it as a compound of interest for various advanced analytical applications. Its development and utility in sophisticated analytical techniques are pivotal for research quantification, purity assessment, and as a specialized probe in biochemical studies.
Development of Chromatographic (e.g., HPLC, GC-MS) and Spectroscopic Methods for Research Quantification and Purity Assessment
The accurate quantification and purity assessment of this compound are fundamental for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques that can be optimized for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC):
An HPLC method for the analysis of quinoline derivatives like this compound would typically involve a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, allowing for the separation of the target compound from impurities. Detection is commonly achieved using a UV detector set at a wavelength corresponding to the maximum absorbance of the quinoline ring system. For quantitative analysis, a calibration curve would be constructed by running a series of known concentrations of a purified this compound standard. The specificity, linearity, accuracy, and precision of the method would be validated according to established guidelines to ensure reliable results.
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with potential additives like formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 300 nm) |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another valuable technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column (e.g., a non-polar HP-5MSI column) mdpi.com. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification. Quantification can be achieved by monitoring specific ions and comparing the response to that of an internal standard. The oven temperature program is a critical parameter that is optimized to achieve good separation of the analyte from any potential impurities mdpi.com.
| Parameter | Typical Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250-280 °C |
| Oven Program | Temperature ramp (e.g., 60°C to 240°C at 3°C/min) mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) |
Spectroscopic methods, such as UV-Visible spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are also indispensable for the characterization and purity assessment of this compound. UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is useful for quick concentration measurements, while ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any impurities.
Use as a Fluorescent Probe or Marker in In Vitro Biochemical and Cellular Research
The quinoline scaffold is a well-known fluorophore, and its derivatives are extensively explored as fluorescent probes in biological imaging. The introduction of substituents like methoxy and methyl groups can modulate the photophysical properties of the quinoline ring system, making this compound a potential candidate for use as a fluorescent probe or marker.
The fluorescence of quinoline-based compounds is influenced by factors such as the position of substituents. For instance, studies on related methoxy-substituted carbostyrils have shown that the position of the methoxy group significantly affects the fluorescence wavelength and quantum yield sciforum.net. The presence of a methoxy group at the 7-position, in particular, has been shown to be favorable for fluorescence in other heterocyclic systems.
Furthermore, the addition of a dimethylamino group at the 7-position of a quinoline moiety in an anticancer agent was reported to induce fluorescence, enabling its use in tracking the molecule's localization within cells nih.gov. This suggests that the electronic properties of a substituent at the 7-position play a crucial role in the fluorescence of the quinoline core. When excited, such probes can emit light, allowing for the visualization of their distribution in in vitro biochemical assays or within cellular compartments during cellular research nih.gov.
The potential utility of this compound as a fluorescent probe would depend on its specific photophysical properties, including its excitation and emission spectra, quantum yield, and photostability. Research would be needed to characterize these properties and to assess its suitability for specific bio-imaging applications, such as staining particular organelles or monitoring changes in the cellular environment.
Potential in Materials Science Research (If Applicable)
The photophysical and electronic properties of quinoline derivatives also make them attractive candidates for investigation in materials science, particularly in the field of organic electronics.
Integration into Organic Electronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) are technologies that rely on the unique electronic properties of organic semiconductor materials. Quinoline derivatives have been utilized in the development of OLEDs, often as host materials or as ligands in metal complexes that act as emitters. For example, aluminum(III) bis(2-methyl-8-quinolinate)-4-phenylphenolate (BAlq) is a well-known material used in OLEDs researchgate.net.
The incorporation of this compound into organic electronic materials could be explored. Its methoxy and methyl groups can influence its solubility, film-forming properties, and electronic energy levels. These factors are critical for the performance of organic electronic devices. For instance, the methoxy group, being an electron-donating group, can affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which in turn influences charge injection and transport properties in a device.
Further research would be required to synthesize and characterize polymers or small molecules incorporating the this compound moiety and to evaluate their performance in OLED or OPV device structures.
Investigation of Photophysical Properties for Optoelectronic Applications
The potential of this compound in optoelectronic applications is intrinsically linked to its photophysical properties. A thorough investigation of its absorption, emission, and excited-state dynamics is necessary to ascertain its suitability for such applications.
Key photophysical parameters to be investigated would include:
UV-Visible Absorption Spectrum: To determine the wavelengths of light the molecule absorbs.
Fluorescence Emission Spectrum: To identify the color of light emitted after excitation.
Fluorescence Quantum Yield: To measure the efficiency of the emission process.
Fluorescence Lifetime: To understand the dynamics of the excited state.
Solvatochromism: To study how the photophysical properties change in different solvent environments, which can provide insights into the nature of the excited state.
Future Research Directions and Emerging Paradigms for 4 Methoxy 7 Methylquinoline
Exploration of Unconventional and Stereoselective Synthetic Routes
Traditional synthesis methods for quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and may lack efficiency. nih.goviipseries.org Future research will focus on developing more sophisticated and sustainable synthetic pathways to access 4-Methoxy-7-methylquinoline and its analogues.
Key areas of exploration include:
Green Chemistry Approaches : The development of environmentally friendly synthetic methods is crucial. This includes the use of recyclable solvents like aqueous PEG-400, microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption, and catalyst-free reactions. nih.govtandfonline.com
Multicomponent Reactions (MCRs) : MCRs, such as the Povarov reaction, offer a highly efficient route to construct complex quinoline (B57606) scaffolds in a single step from multiple starting materials. rsc.org This strategy allows for the rapid generation of a diverse library of this compound derivatives for screening.
C-H Bond Functionalization : Direct C-H bond functionalization has become a powerful tool in organic synthesis, allowing for the modification of the quinoline core with high precision and atom economy, avoiding the need for pre-functionalized starting materials. researchgate.net
Photocatalysis and Electrochemistry : These emerging techniques offer novel ways to drive chemical reactions under mild conditions, potentially enabling new types of transformations and providing access to previously inaccessible derivatives of this compound. mdpi.com
Stereoselective Synthesis : For derivatives of this compound with chiral centers, developing stereoselective synthetic routes is paramount. This is particularly important for pharmacological applications where different enantiomers can have vastly different biological activities.
| Synthetic Strategy | Advantages | Potential Application for this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. nih.gov | Rapid synthesis of the core structure and its derivatives. |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, structural diversity. rsc.org | Generation of diverse compound libraries for screening. |
| C-H Bond Activation | High atom economy, direct functionalization. researchgate.netmdpi.com | Precise modification of the quinoline scaffold. |
| Photocatalysis | Mild reaction conditions, unique reactivity. mdpi.com | Access to novel derivatives and complex structures. |
Advanced High-Throughput Screening Approaches for Novel Biological Target Identification in Model Systems
Identifying the biological targets of this compound is essential for understanding its mechanism of action and therapeutic potential. Advanced high-throughput screening (HTS) technologies are revolutionizing this process. azolifesciences.com HTS allows for the rapid screening of vast compound libraries against a multitude of biological targets. azolifesciences.com
Future research will employ:
Phenotypic Screening : Cell-based assays that measure changes in cell morphology, proliferation, or other observable characteristics can identify compounds with desired biological effects without prior knowledge of the specific target. nih.gov This approach is valuable for discovering novel mechanisms of action.
Target-Based Screening : Screening this compound against panels of known biological targets, such as kinases, proteases, or G-protein coupled receptors, can rapidly identify direct molecular interactions. nih.govnih.gov Quinoline derivatives are known to exhibit inhibitory activity across a broad spectrum of kinases. nih.gov
In Vivo Model Systems : The use of model organisms like zebrafish and Caenorhabditis elegans allows for whole-organism HTS to assess both efficacy and toxicity early in the drug discovery process.
Microdroplet-Based Screening : This technology enables the miniaturization of reactions and assays, allowing for millions of individual experiments to be performed rapidly and with minimal reagent consumption, accelerating the optimization of synthesis conditions and biological screening. nih.govnih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design, Property Prediction, and Reaction Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. nih.gov
Key applications for this compound include:
De Novo Drug Design : Generative AI models can design novel quinoline derivatives with desired properties, such as high binding affinity for a specific target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) : ML algorithms can build predictive QSAR models that correlate the structural features of quinoline derivatives with their biological activity, guiding the design of more potent and selective compounds. nih.gov
Property Prediction : AI models can accurately predict various physicochemical properties, such as solubility and lipophilicity, as well as pharmacokinetic and toxicological profiles, reducing the need for extensive experimental testing. nih.govnih.govupf.edu
Reaction Optimization and Synthesis Prediction : ML can be used to predict the outcomes of chemical reactions and identify the optimal conditions for synthesizing this compound and its derivatives, saving time and resources. researchgate.net
| AI/ML Application | Description | Relevance to this compound Research |
| Generative Models | Algorithms that create new data (e.g., molecular structures) based on learned patterns. mdpi.com | Designing novel derivatives with optimized therapeutic properties. |
| QSAR Modeling | Correlating chemical structure with biological activity using statistical and ML methods. nih.gov | Guiding lead optimization to improve potency and selectivity. |
| ADMET Prediction | Using computational models to forecast a compound's pharmacokinetic and toxicity profile. nih.gov | Early-stage filtering of candidates to reduce late-stage failures. |
| Reaction Prediction | Predicting the most likely products and optimal conditions for a chemical reaction. researchgate.net | Accelerating the synthesis of new and complex derivatives. |
Deeper Elucidation of Novel Biochemical Pathways and Molecular Mechanisms Affected by Quinoline Derivatives
Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent or research tool. The quinoline scaffold is present in compounds that act through diverse mechanisms, including DNA intercalation, kinase inhibition, and modulation of redox homeostasis. nih.gov
Future research should focus on:
Target Deconvolution : For compounds identified through phenotypic screening, identifying the specific molecular target(s) is a critical next step. Techniques such as affinity chromatography, proteomics, and genetic approaches can be used to pinpoint the binding partners of this compound. nih.gov
Pathway Analysis : Once a target is identified, transcriptomics, proteomics, and metabolomics can be used to understand the broader effects of compound binding on cellular pathways and networks.
Structural Biology : Determining the crystal structure of this compound bound to its protein target can provide detailed insights into the mechanism of action and facilitate structure-based drug design.
Gut Microbiome Interactions : Investigating how quinoline derivatives are metabolized by and interact with the gut microbiota could reveal new therapeutic opportunities and potential off-target effects. mdpi.com
Expanding Applications in Catalysis and Advanced Functional Materials Research
Beyond pharmacology, the unique electronic and structural properties of the quinoline ring make it an attractive scaffold for applications in materials science and catalysis. researchgate.netmdpi.com
Promising future directions for this compound include:
Catalysis : Quinoline derivatives can serve as ligands for transition metal catalysts, influencing their reactivity and selectivity in a wide range of organic transformations. The specific substitution pattern of this compound could impart unique properties to such catalysts.
Organic Electronics : The quinoline core is a component of some organic light-emitting diodes (OLEDs) and other organic electronic materials. nih.gov Research into the photophysical properties of this compound and its polymers could lead to new materials for displays and sensors.
Corrosion Inhibition : Pyridine (B92270) and quinoline derivatives have been studied as corrosion inhibitors for metals. researchgate.net Machine learning models can be employed to predict the inhibition efficiency of new derivatives, including those of this compound. researchgate.net
Sensors and Probes : The quinoline scaffold can be incorporated into fluorescent probes for the detection of metal ions or other analytes. researchgate.net The methoxy (B1213986) and methyl groups on the ring could be fine-tuned to achieve selectivity for specific targets.
Q & A
Q. Key factors affecting yield :
- Temperature : Higher temperatures (reflux conditions) improve reaction kinetics but may degrade sensitive intermediates.
- Catalysts : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions.
Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Range | Yield Impact | Reference |
|---|---|---|---|
| Temperature | 80–120°C | ±15% | |
| Reaction Time | 6–12 hrs | ±10% | |
| Catalyst Loading | 5–10 mol% | ±20% |
Basic: How is this compound characterized spectroscopically?
Answer:
Critical characterization tools include:
- ¹H/¹³C NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm, while methyl groups at δ 2.3–2.5 ppm. Aromatic protons in the quinoline ring show splitting patterns between δ 7.0–8.5 ppm .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 188–190 confirm the molecular weight (C₁₁H₁₁NO: 189.08 g/mol) .
- X-ray Crystallography : Resolves planarity of the quinoline ring and substituent orientations. Methoxy groups often induce intramolecular hydrogen bonds (e.g., C–H···O interactions) .
Advanced: How does the electronic structure of this compound influence its metal-complexation behavior?
Answer:
The methoxy group acts as an electron donor, enhancing the quinoline nitrogen’s Lewis basicity. This facilitates coordination with transition metals (e.g., Cu²⁺, Fe³⁺):
- Stability : Log K values for Cu²⁺ complexes range from 4.5–5.2, depending on solvent polarity .
- Applications : Used in spectrophotometric assays for metal ion detection (LOD: 0.1–1 µM) .
Table 2 : Metal-Binding Properties
| Metal Ion | Binding Constant (Log K) | Application | Reference |
|---|---|---|---|
| Cu²⁺ | 5.2 ± 0.3 | Environmental Sensing | |
| Fe³⁺ | 4.8 ± 0.2 | Pharmaceutical QC |
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Answer: Discrepancies in antimicrobial or anticancer activity often arise from:
Q. Methodological recommendations :
- Dose-response standardization : Use ≥3 independent replicates with controls.
- Computational modeling : DFT or molecular docking predicts binding affinities to targets (e.g., topoisomerase II) .
Advanced: How can this compound be tailored for optoelectronic materials?
Answer:
The conjugated quinoline system enables π-π* transitions for optical applications:
- Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to redshift absorption (λₘₐₓ: 350→420 nm) .
- Thin-film fabrication : Spin-coating in chloroform yields films with bandgaps of 2.8–3.1 eV, suitable for OLEDs .
Table 3 : Optical Properties
| Derivative | λₘₐₓ (nm) | Bandgap (eV) | Reference |
|---|---|---|---|
| Parent compound | 350 | 3.1 | |
| –NO₂ derivative | 420 | 2.8 |
Basic: What are the solubility and stability profiles of this compound?
Answer:
- Solubility : Soluble in ethanol, DMSO, and chloroform (>10 mg/mL); insoluble in water (<0.1 mg/mL) .
- Stability : Degrades under UV light (t₁/₂: 48 hrs) or basic conditions (pH >9). Store at –20°C in amber vials .
Advanced: What computational methods predict the reactivity of this compound in catalytic systems?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
